6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-6-7(9(14)15)8-11-3-5(10)4-13(8)12-6/h3-4H,2,10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLAKGOTDOGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(C=NC2=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with 3-Aminopyrazoles and β-Dicarbonyl Compounds
A widely reported method involves the reaction of 5-amino-3-substituted-1H-pyrazoles (or their derivatives) with β-dicarbonyl compounds such as ethyl acetoacetate or pentane-2,4-dione. This reaction proceeds in acidic ethanol solutions with acetic acid as a catalyst and solvent, often under an oxygen atmosphere to facilitate oxidative cyclization.
| Parameter | Conditions |
|---|---|
| Reactants | 3-Aminopyrazole derivative + β-dicarbonyl compound |
| Solvent | Ethanol with acetic acid |
| Temperature | 100–130 °C |
| Atmosphere | Oxygen (1 atm) |
| Reaction time | 12–18 hours |
| Work-up | Cooling, filtration, recrystallization |
This method yields the pyrazolo[1,5-a]pyrimidine core with high regioselectivity and yields often exceeding 85%.
Industrial Scale and Automated Synthesis
Although specific industrial protocols for 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are scarce, general industrial synthesis involves:
- Scale-up of cyclocondensation reactions.
- Use of automated reactors or continuous flow systems to enhance yield and purity.
- Strict control of temperature, pH, and reaction atmosphere to ensure reproducibility and minimize by-products.
Reaction Mechanism Insights and Chemical Transformations
The formation of the pyrazolo[1,5-a]pyrimidine ring system follows a sequence of:
- Nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the β-dicarbonyl compound.
- Cyclization to form the fused heterocyclic ring.
- Oxidative aromatization under oxygen or oxidant atmosphere.
Subsequent transformations of the compound include oxidation, reduction, and substitution reactions to modify functional groups, typically employing:
| Reaction Type | Common Reagents | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Introduce hydroxyl or carboxyl groups |
| Reduction | Sodium borohydride (NaBH₄) | Reduce carbonyl or nitro groups |
| Substitution | Various nucleophiles | Functional group diversification |
These reactions enable the synthesis of derivatives with tailored biological or photophysical properties.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation with β-dicarbonyls | 3-Aminopyrazole + β-dicarbonyl compound | Ethanol + AcOH, 130 °C, 18 h, O₂ | 87–95 | High yield, simple setup | Long reaction time |
| One-pot cyclization with enaminones | Aminopyrazole + enaminone + NaX + K₂S₂O₈ | Mild temperature, K₂S₂O₈ oxidant | High | Versatile, functional group tolerance | Requires oxidants and halides |
| Industrial scale synthesis | Scaled-up cyclocondensation | Automated reactors, controlled pH | High | Scalable, reproducible | Limited public data on specifics |
Summary of Research Findings
- The cyclocondensation approach remains the most reliable and widely used method for synthesizing this compound and its analogs.
- Recent advances include the development of one-pot methods that integrate cyclization and halogenation, enhancing efficiency and structural diversity.
- Optimization of reaction parameters (temperature, solvent, oxidant) significantly improves yield and purity.
- Industrial production favors continuous flow and automated systems to maintain high throughput and product consistency.
- Analytical techniques such as NMR, IR, mass spectrometry, and elemental analysis are routinely employed to confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Antitumor Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have been identified as selective inhibitors of various kinases, which are crucial in cancer signaling pathways. A study highlighted the synthesis of a library of pyrazolo[1,5-a]pyrimidines that demonstrated significant inhibitory activity against CK2 kinase, a target implicated in cancer progression. The synthesized compounds displayed IC50 values in the nanomolar range, indicating their potential as therapeutic agents against tumors .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in cellular processes. For example, 6-amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have shown efficacy as inhibitors of adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in endocytosis and synaptic vesicle recycling. This inhibition can have implications for neurodegenerative diseases and other disorders where AAK1 plays a role .
Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies, including one-pot reactions and multi-step synthetic routes. Recent advancements have focused on optimizing these pathways to improve yield and reduce reaction times. For instance, a two-step catalytic synthesis approach has been reported that enhances the efficiency of producing bioactive derivatives from this compound class .
| Synthetic Method | Yield (%) | Remarks |
|---|---|---|
| One-pot two-step synthesis | 85 | Efficient for producing diverse derivatives |
| Multi-step synthesis | 70 | Allows for complex functionalization |
Anticancer Studies
A notable case study involved the evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. Compound 5o was identified as particularly potent against glioblastoma cells, showcasing enhanced cytotoxicity when used in combination with established small molecule inhibitors targeting receptor tyrosine kinases. This combination therapy approach highlights the potential for these compounds in developing effective cancer treatments .
Inhibition of Kinases
Another study focused on the selectivity of synthesized pyrazolo[1,5-a]pyrimidines against a panel of kinases. The results indicated that several compounds exhibited high selectivity for CK2 over other kinases, suggesting their potential utility in targeted cancer therapies where minimizing off-target effects is critical .
Mechanism of Action
The mechanism of action of 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Ethyl vs. Halogenation: Bromo and iodo derivatives (e.g., 272.06 g/mol and 289.03 g/mol) exhibit higher molecular weights and steric hindrance, limiting metal coordination but enabling cross-coupling reactions . Amino vs. Fluoro: The 6-fluoro derivative (196.14 g/mol) introduces electronegativity, altering electronic distribution and hydrogen-bonding capacity compared to the 6-amino group .
Coordination Chemistry :
The parent compound’s carboxylate group facilitates bidentate (N,O) coordination with metals like Mn(II), forming stable complexes . In contrast, halogenated analogs (e.g., 3-bromo) are less effective ligands due to reduced electron-donating capacity.Biological Activity :
Bulky derivatives (e.g., 918882-06-1) with chloro and benzyl groups show promise as kinase inhibitors, while the parent compound’s metal-binding ability may limit bioavailability for therapeutic use .
Physicochemical Properties
- Solubility :
The parent compound and difluoromethyl analog (C₈H₅F₂N₃O₂) exhibit low water solubility but dissolve in polar organic solvents (e.g., DMSO) . Fluorinated derivatives may show improved solubility in alcohols. - Melting Points : Most analogs are crystalline solids, with melting points >200°C due to rigid aromatic cores and hydrogen-bonding groups .
Biological Activity
6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a fused pyrazole and pyrimidine ring system, which contributes to its potential as a therapeutic agent. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Structural Overview
The compound's IUPAC name is this compound. Its molecular structure includes an amino group, an ethyl substituent, and a carboxylic acid functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4O2 |
| Molecular Weight | 194.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1888790-39-3 |
This compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's ability to modulate various signaling pathways makes it a candidate for further investigation in cancer therapeutics.
Key Findings:
- CDK2 Inhibition : The compound shows IC50 values in the low nanomolar range against CDK2, indicating high potency as an enzyme inhibitor .
- Induction of Apoptosis : Research indicates that treatment with this compound results in increased apoptosis rates in various cancer cell lines through the modulation of apoptotic signaling pathways .
The compound interacts with several biomolecules and influences their activity. Its biochemical properties include:
- Enzyme Interaction : It has been shown to selectively inhibit kinases involved in cancer progression.
- Cellular Effects : Alters gene expression and cellular metabolism, leading to significant changes in cell viability and proliferation rates.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study screened this compound against a panel of cancer cell lines (NCI-60), demonstrating significant antiproliferative effects across multiple types of cancer cells. The compound exhibited low cytotoxicity in non-cancerous cells while effectively reducing viability in cancerous cells .
- Kinase Selectivity : In vitro studies have shown that this compound selectively inhibits CK2α and CK2α’ with IC50 values of 8 nM and 38 nM respectively. These findings underscore its potential as a targeted therapeutic agent .
Research Applications
The versatility of this compound extends beyond anticancer properties:
- Drug Development : Its structural framework serves as a scaffold for synthesizing novel inhibitors targeting other kinases involved in various diseases.
- Material Science : The compound's unique properties are being explored for applications in developing new materials with specific photophysical characteristics .
Q & A
Q. What are the common synthetic routes for 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds or their equivalents. A four-step protocol (developed for analogous pyrazolo[1,5-a]pyrimidines) includes:
- Step 1 : Reaction of 2-acetylpyridine with dimethylformamide dimethylacetal to form enaminones.
- Step 2 : Cyclization with hydrazine derivatives to construct the pyrazole ring.
- Step 3 : Functionalization at the 6-position (e.g., introduction of amino/ethyl groups).
- Step 4 : Hydrolysis or coupling to install the carboxylic acid moiety . Yields vary (50–85%) depending on substituents and reaction optimization (e.g., solvent polarity, temperature) .
Q. How is structural characterization performed for this compound?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., pyrimidine vs. pyrazole ring protons).
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) . Example data for a derivative:
- Melting Point : 215–217°C (uncorrected).
- Molecular Formula : Confirmed via elemental analysis (CHNO) .
Q. What are typical reactions involving the amino and carboxylic acid groups?
- Amino Group :
- Acylation : Reacts with benzoyl chloride in pyridine to form amides.
- Nucleophilic Substitution : Participates in Suzuki-Miyaura couplings for aryl/heteroaryl introductions .
- Carboxylic Acid :
- Esterification : Forms methyl/ethyl esters for improved solubility.
- Amide Coupling : Uses bis(pentafluorophenyl) carbonate (BPC) to activate the acid for coupling with amines .
Advanced Research Questions
Q. How can cyclocondensation reactions be optimized for higher yields?
- Catalyst Screening : KHSO enhances cyclization efficiency in ethanol/DMF mixtures .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates vs. protic solvents.
- Temperature Control : Heating at 80–100°C minimizes side products (e.g., cyanopyrazole vs. aminopyrazole formation) .
Q. How do substituents influence reactivity and biological activity?
- Electron-Withdrawing Groups (e.g., CF) : Increase electrophilicity at the pyrimidine ring, enhancing binding to enzyme active sites (e.g., kinase inhibition) .
- Amino Group Position : 6-Amino derivatives show higher aqueous solubility and bioavailability compared to 7-substituted analogs .
- Steric Effects : Bulky substituents (e.g., 2-ethyl) reduce off-target interactions in medicinal chemistry applications .
Q. What strategies address solubility challenges in biological assays?
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) for cell membrane permeability .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability in vitro .
Q. What computational approaches predict reactivity and SAR trends?
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites for functionalization.
- Molecular Docking : Predict binding affinities to targets (e.g., PARP-1, EGFR) using PyMOL or AutoDock .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. How can contradictions in reaction outcomes be resolved?
- Mechanistic Studies : Use N-labeled hydrazine to track cyclization pathways (e.g., enamine vs. hydrazone intermediates) .
- In Situ Monitoring : Employ HPLC-MS to detect transient intermediates and adjust reaction conditions dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
